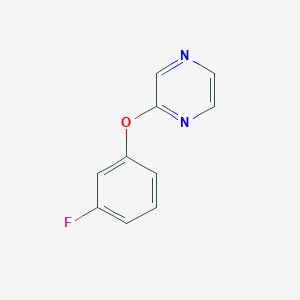

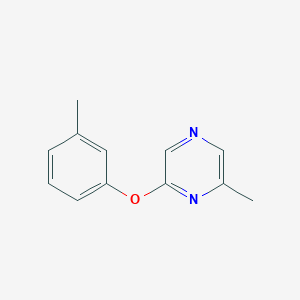

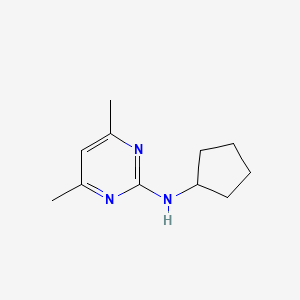

2-(3-fluorophenoxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-fluorophenoxy)pyrazine” is a compound that falls under the category of pyrazine derivatives . Pyrazine is a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically, and are used as flavoring additives .

Synthesis Analysis

The synthesis of pyrazine derivatives like “2-(3-fluorophenoxy)pyrazine” can involve various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific preparation method for a similar compound, 3-(3-fluorophenoxyl)pyrazine-2-carboxylic acid, involves hydroxylation, chlorination, condensation, and hydrolysis reactions .

Molecular Structure Analysis

Pyrazine is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The presence of the nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .

Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. The major formation of pyrazines occurs during the heating of food . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .

Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrrolopyrazine derivatives, which include “2-(3-fluorophenoxy)pyrazine”, have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity. This makes “2-(3-fluorophenoxy)pyrazine” a potential candidate for the development of new antimicrobial agents .

Anti-Inflammatory Activity

The anti-inflammatory activity of pyrrolopyrazine derivatives suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the treatment of inflammatory diseases .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activity, indicating that “2-(3-fluorophenoxy)pyrazine” could be explored for the development of antiviral drugs .

Antifungal Activity

The antifungal activity of pyrrolopyrazine derivatives suggests potential applications of “2-(3-fluorophenoxy)pyrazine” in the treatment of fungal infections .

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity, which means “2-(3-fluorophenoxy)pyrazine” could be used in the prevention of diseases caused by oxidative stress .

Antitumor Activity

The antitumor activity of pyrrolopyrazine derivatives indicates that “2-(3-fluorophenoxy)pyrazine” could be a potential candidate for the development of new antitumor drugs .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activity. This suggests that “2-(3-fluorophenoxy)pyrazine” could be used in the development of kinase inhibitors, which are important in the treatment of various diseases .

Safety and Hazards

Zukünftige Richtungen

Pyrazine derivatives have a myriad of applications spanning across various industries. They have been used in the flavor and fragrance industry, medical and pharmaceutical fields, and even in agriculture . Future research could focus on further exploring the biological activities of pyrazine derivatives and designing new leads to treat various diseases .

Wirkmechanismus

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-(3-fluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Mode of Action

It is suggested that the compound interacts with its targets, possibly kinases, to exert its biological effects

Biochemical Pathways

Given its potential kinase inhibitory activity, it may influence pathways regulated by these kinases

Result of Action

Given its potential kinase inhibitory activity, it may interfere with kinase-regulated cellular processes .

Eigenschaften

IUPAC Name |

2-(3-fluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTRXZYVUHJZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)

![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

![4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B6429461.png)